Cas no 2228268-75-3 (5-(1-methyl-1H-imidazol-4-yl)-1,2-oxazole-3-carboxylic acid)
5-(1-methyl-1H-imidazol-4-yl)-1,2-oxazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(1-methyl-1H-imidazol-4-yl)-1,2-oxazole-3-carboxylic acid
- 2228268-75-3
- EN300-1786458
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- Inchi: 1S/C8H7N3O3/c1-11-3-6(9-4-11)7-2-5(8(12)13)10-14-7/h2-4H,1H3,(H,12,13)
- InChI Key: SKBYOCFCSVYFML-UHFFFAOYSA-N
- SMILES: O1C(=CC(C(=O)O)=N1)C1=CN(C)C=N1
Computed Properties
- Exact Mass: 193.04874109g/mol
- Monoisotopic Mass: 193.04874109g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 81.2Ų
5-(1-methyl-1H-imidazol-4-yl)-1,2-oxazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1786458-1g |
5-(1-methyl-1H-imidazol-4-yl)-1,2-oxazole-3-carboxylic acid |
2228268-75-3 | 1g |
$1500.0 | 2023-09-19 | ||
| Enamine | EN300-1786458-5g |
5-(1-methyl-1H-imidazol-4-yl)-1,2-oxazole-3-carboxylic acid |
2228268-75-3 | 5g |
$4349.0 | 2023-09-19 | ||
| Enamine | EN300-1786458-10g |
5-(1-methyl-1H-imidazol-4-yl)-1,2-oxazole-3-carboxylic acid |
2228268-75-3 | 10g |
$6450.0 | 2023-09-19 | ||
| Enamine | EN300-1786458-0.05g |
5-(1-methyl-1H-imidazol-4-yl)-1,2-oxazole-3-carboxylic acid |
2228268-75-3 | 0.05g |
$1261.0 | 2023-09-19 | ||
| Enamine | EN300-1786458-0.1g |
5-(1-methyl-1H-imidazol-4-yl)-1,2-oxazole-3-carboxylic acid |
2228268-75-3 | 0.1g |
$1320.0 | 2023-09-19 | ||
| Enamine | EN300-1786458-0.25g |
5-(1-methyl-1H-imidazol-4-yl)-1,2-oxazole-3-carboxylic acid |
2228268-75-3 | 0.25g |
$1381.0 | 2023-09-19 | ||
| Enamine | EN300-1786458-0.5g |
5-(1-methyl-1H-imidazol-4-yl)-1,2-oxazole-3-carboxylic acid |
2228268-75-3 | 0.5g |
$1440.0 | 2023-09-19 | ||
| Enamine | EN300-1786458-1.0g |
5-(1-methyl-1H-imidazol-4-yl)-1,2-oxazole-3-carboxylic acid |
2228268-75-3 | 1g |
$1500.0 | 2023-06-02 | ||
| Enamine | EN300-1786458-2.5g |
5-(1-methyl-1H-imidazol-4-yl)-1,2-oxazole-3-carboxylic acid |
2228268-75-3 | 2.5g |
$2940.0 | 2023-09-19 | ||
| Enamine | EN300-1786458-5.0g |
5-(1-methyl-1H-imidazol-4-yl)-1,2-oxazole-3-carboxylic acid |
2228268-75-3 | 5g |
$4349.0 | 2023-06-02 |
5-(1-methyl-1H-imidazol-4-yl)-1,2-oxazole-3-carboxylic acid Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 5-(1-methyl-1H-imidazol-4-yl)-1,2-oxazole-3-carboxylic acid
5-(1-Methyl-1H-Imidazol-4-Yl)-1,2-Oxazole-3-Carboxylic Acid: A Comprehensive Overview
5-(1-Methyl-1H-imidazol-4-yl)-1,2-oxazole-3-carboxylic acid is a compound with the CAS number 2228268-75-3, which has garnered significant attention in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an imidazole ring with an oxazole moiety, making it a versatile molecule for various applications. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is known for its aromaticity and stability, while the oxazole group adds additional functional diversity to the molecule.
Recent studies have highlighted the potential of 5-(1-methyl-1H-imidazol-4-yl)-1,2-oxazole-3-carboxylic acid in drug discovery and development. Researchers have explored its ability to act as a bioisostere, where it can replace other functional groups in molecules without significantly altering their pharmacokinetic profiles. This property makes it a valuable tool in medicinal chemistry for optimizing drug candidates with improved efficacy and reduced toxicity.
The synthesis of this compound involves a multi-step process that typically includes the preparation of the imidazole ring followed by coupling with the oxazole moiety. The use of mild reaction conditions and catalysts has been reported to enhance the yield and purity of the final product. These advancements in synthetic methodology have made it easier to scale up production for both research and commercial purposes.
In terms of biological activity, 5-(1-methyl-1H-imidazol-4-yl)-1,2-oxazole-3-carboxylic acid has shown promising results in various assays. For instance, it has demonstrated antimicrobial properties, particularly against Gram-positive bacteria, which could be harnessed for developing new antibiotics. Additionally, preliminary studies suggest that this compound may have anti-inflammatory effects, making it a potential candidate for treating conditions such as arthritis or inflammatory bowel disease.
The structural versatility of this compound also lends itself to applications in materials science. Its ability to form stable complexes with metal ions has been explored for use in coordination polymers and metallo-drugs. Furthermore, the incorporation of this compound into polymer matrices has shown enhanced mechanical properties, indicating its potential use in advanced materials.
From an environmental perspective, researchers have investigated the biodegradability and toxicity of 5-(1-methyl-1H-imidazol-4-yl)-1,2-oxazole-3-carboxylic acid. Studies indicate that it undergoes rapid degradation under aerobic conditions, reducing its environmental footprint. However, further research is needed to fully understand its long-term ecological impact.
In conclusion, 5-(1-methyl-1H-imidazol-4-yl)-1,2-Oxazole-3-carboxylic acid (CAS No: 2228268753) is a multifaceted compound with diverse applications across chemistry and biology. Its unique structure, coupled with recent advancements in synthesis and biological evaluation, positions it as a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to various fields in the coming years.
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